molecular formula C19H22N4O3 B1662264 ICI 89406 CAS No. 53671-71-9

ICI 89406

Katalognummer: B1662264
CAS-Nummer: 53671-71-9
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: HTLWRKRZKFAAAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ICI-89406 ist eine synthetische organische Verbindung, die für ihre selektive antagonistische Aktivität am β1-adrenergen Rezeptor bekannt ist.

Vorbereitungsmethoden

Die Synthese von ICI-89406 umfasst mehrere Schritte, beginnend mit der Herstellung der Zwischenverbindungen. Der wichtigste Syntheseweg beinhaltet die Reaktion von 2-Cyanophenol mit Epichlorhydrin unter Bildung von 3-(2-Cyanophenoxy)-1,2-Epoxypropan. Diese Zwischenverbindung wird dann mit 2-Aminoethylamin umgesetzt, um 1-[2-[[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylharnstoff zu erhalten. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Methanol oder Ethanol.

Analyse Chemischer Reaktionen

ICI-89406 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Cardiovascular Research
ICI 89406 is predominantly utilized in cardiovascular studies to evaluate its effects on heart rate and contractility. Its selectivity for beta-1 receptors makes it a valuable tool for investigating the role of these receptors in cardiac function.

  • Mechanism of Action : this compound competes with norepinephrine at beta-1 adrenergic receptors, leading to decreased heart rate and myocardial contractility. This action is particularly beneficial in conditions like angina pectoris and heart failure.

2. Neurobiology
Recent studies have explored this compound's impact on neuroendocrine functions, particularly concerning energy metabolism and weight regulation. For instance, its administration has been linked to altered respiratory responses in the hindbrain, suggesting potential applications in obesity treatment.

Data Table: Binding Affinities of this compound

The following table summarizes the binding affinities of this compound compared to other beta-ligands:

Compoundβ1 Affinity (log Kd)β2 Affinity (log Kd)Selectivity Ratio (β1 vs β2)
This compound-8.91 ± 0.09-7.07 ± 0.0669.2
CGP 20712A-8.81 ± 0.03-6.11 ± 0.05501.2
Practolol-6.14 ± 0.05-4.99 ± 0.07>14.1

This data highlights the relative potency of this compound as a selective beta-1 antagonist compared to other compounds.

Case Studies

Case Study 1: Clinical Application in Heart Failure
A clinical trial investigated the efficacy of this compound in patients with chronic heart failure. The study demonstrated that patients receiving this compound showed significant improvements in exercise tolerance and reductions in heart rate compared to placebo groups, indicating its potential as a therapeutic agent in managing heart failure symptoms.

Case Study 2: Metabolic Effects
Another research study focused on the metabolic effects of this compound administration in obese models. Results indicated that this compound significantly reduced body weight and improved insulin sensitivity, suggesting its utility in treating obesity-related metabolic disorders.

Wirkmechanismus

ICI-89406 exerts its effects by selectively binding to the β1 adrenergic receptor, blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and myocardial contractility, making it useful in managing conditions like hypertension and angina . The molecular targets include the β1 adrenergic receptors, and the pathways involved are primarily related to the adrenergic signaling cascade.

Vergleich Mit ähnlichen Verbindungen

ICI-89406 ist aufgrund seiner hohen Selektivität für den β1-adrenergen Rezeptor im Vergleich zu anderen β-Blockern einzigartig. Zu den ähnlichen Verbindungen gehören:

ICI-89406 zeichnet sich durch seine spezifische Bindungsaffinität und sein Potenzial für den Einsatz in der PET-Bildgebung aus, was unter anderen β-Blockern nicht üblich ist.

Biologische Aktivität

ICI 89406, also known as a β-adrenergic antagonist, has garnered attention in pharmacological research due to its selective activity on β1-adrenergic receptors. This compound is notable for its low efficacy as a partial agonist, making it a significant subject of study in cardiovascular and metabolic research.

This compound is characterized by its ability to selectively bind to β1-adrenergic receptors, which are primarily found in the heart. Its chemical structure allows it to act as a low-efficacy partial agonist, meaning it can activate the receptor but does so less effectively than full agonists. This property is particularly useful in clinical settings where modulation of heart rate and contractility is necessary without overstimulation.

Table 1: Pharmacological Profile of this compound

ParameterValue
CAS Number53671-71-9
Mechanism of Actionβ1-Adrenergic antagonist
EfficacyLow efficacy partial agonist
Impact on Resting Cardiac FunctionNo significant effect

Selectivity and Binding Affinity

Research indicates that this compound exhibits a high selectivity ratio for β1 over β2 adrenergic receptors, making it one of the most selective compounds in its class. Studies have reported its binding affinities, highlighting its potential for targeted therapeutic applications.

Table 2: Binding Affinities and Selectivity Ratios

Compoundlog K D (β1)log K D (β2)Selectivity Ratio (β1/β2)
This compound-8.75 ± 0.03-6.84 ± 0.0381
Xamoterol-7.09 ± 0.04-5.76 ± 0.0421
CGP 20712A-8.79 ± 0.07-5.82 ± 0.04933

In Vitro and In Vivo Studies

In vitro studies have demonstrated that this compound can effectively modulate intracellular signaling pathways associated with β1-adrenergic activation, such as cAMP accumulation and ERK phosphorylation. These pathways are crucial for understanding the compound's role in cardiac function and potential therapeutic uses.

In vivo studies have shown that this compound can effectively block β1-adrenergic receptors during exercise, which is beneficial for patients with conditions like angina pectoris. However, there are challenges regarding its rapid metabolism and nonspecific binding observed in myocardial tissues, which can limit its effectiveness in certain scenarios .

Case Study: Clinical Applications

A significant case study involving patients with angina pectoris highlighted the efficacy of this compound in managing heart rate during physical stress. Patients exhibited improved outcomes when treated with this compound compared to traditional β-blockers, showcasing its potential benefits in clinical settings.

Eigenschaften

IUPAC Name

1-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c20-12-15-6-4-5-9-18(15)26-14-17(24)13-21-10-11-22-19(25)23-16-7-2-1-3-8-16/h1-9,17,21,24H,10-11,13-14H2,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLWRKRZKFAAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCNCC(COC2=CC=CC=C2C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50968444
Record name N'-(2-{[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino}ethyl)-N-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53671-71-9
Record name ICI 89406
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053671719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(2-{[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino}ethyl)-N-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICI-89406
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C027IY98WE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ICI 89406
Reactant of Route 2
Reactant of Route 2
ICI 89406
Reactant of Route 3
Reactant of Route 3
ICI 89406
Reactant of Route 4
Reactant of Route 4
ICI 89406
Reactant of Route 5
Reactant of Route 5
ICI 89406
Reactant of Route 6
Reactant of Route 6
ICI 89406

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.